Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate structure
955886-84-7 structure
Product Name:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
Numéro CAS:955886-84-7
Le MF:C10H10N2O3S
Mégawatts:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Update Time:2025-06-13

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
    • methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
    • methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
    • 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
    • BCP32184
    • SY262627
    • 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
    • Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
    • CS-0106404
    • SCHEMBL642545
    • SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • AC9617
    • DB-142847
    • BS-33359
    • 955886-84-7
    • MFCD23104009
    • methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
    • MDL: MFCD23104009
    • Piscine à noyau: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
    • La clé Inchi: SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • Sourire: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Propriétés calculées

  • Qualité précise: 238.04121336g/mol
  • Masse isotopique unique: 238.04121336g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 3
  • Complexité: 277
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 103

Propriétés expérimentales

  • Dense: 1.398
  • Point d'ébullition: 420 ºC
  • Point d'éclair: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
M878330-10mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
10mg
$ 50.00 2022-06-03
TRC
M878330-50mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
50mg
$ 95.00 2022-06-03
TRC
M878330-100mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
100mg
$ 160.00 2022-06-03
abcr
AB594810-250mg
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
250mg
€74.40 2024-04-15
abcr
AB594810-1g
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
1g
€104.20 2024-04-15
abcr
AB594810-5g
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
5g
€241.30 2024-04-15
Chemenu
CM360101-1g
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
955886-84-7 95%+
1g
$*** 2023-05-29
Chemenu
CM360101-5g
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
955886-84-7 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
D961313-100mg
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
955886-84-7 95%
100mg
$55 2024-06-06
eNovation Chemicals LLC
D961313-250mg
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
955886-84-7 95%
250mg
$55 2024-06-06

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Acetic acid ,  Bromine ;  0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Référence
Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9
Référence
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ;  pH 9
Référence
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Solvents: Acetic acid ;  45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, rt
Référence
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery
Durcik, Martina ; Toplak, Zan; Zidar, Nace ; Ilas, Janez; Zega, Anamarija ; et al, ACS Omega, 2020, 5(14), 8305-8311

Méthode de production 5

Conditions de réaction
1.1 Reagents: Copper sulfate Solvents: Methanol ;  4 h, rt → reflux
Référence
Preparation of fused phenyl heterocyclic amides as glucokinase modulators
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
Référence
Preparation of heterocycles as FXR receptor agonists
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Référence
Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Référence
Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Solvents: Acetic acid ;  -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ;  pH 8 - 9
Référence
Preparation of the FXR receptor modulator and their application as FXR related diseases
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  0 °C
Référence
Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, pH 8 - 9, rt
Référence
Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Référence
Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists
, China, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Référence
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)
Tully, David C. ; Rucker, Paul V.; Chianelli, Donatella; Williams, Jennifer; Vidal, Agnes; et al, Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Méthode de production 14

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ;  pH 8, rt
Référence
Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis
Mo, Cheng ; Xu, Xiaoqing; Zhang, Pan; Peng, Yihong; Zhao, Xinpeng; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Méthode de production 15

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8
Référence
Preparation of nitrogen-containing heterocyclic compounds as FXR modulators
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Copper sulfate Solvents: Methanol ;  3 h, rt → reflux
Référence
Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Référence
Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
Référence
FXR receptor agonist and its preparation
, China, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Référence
Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

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